![molecular formula C18H16N2O B6594343 (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one CAS No. 1014689-15-6](/img/structure/B6594343.png)
(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one” is a chemical compound with the molecular formula C18H16N2O . It is also known as "(1Z)-1-[(2,4-Dimethylphenyl)hydrazono]-2(1H)-naphthalenone" .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a new Schiff base compound, (Z)-1-(2-(4-nitrophenyl)hydrazineylidene)naphthalen-2(1H)-one, was prepared and structurally characterized by single-crystal X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 276.332 Da and a monoisotopic mass of 276.126251 Da . The compound has a predicted log octanol-water partition coefficient (Log Kow) of 4.40, a boiling point of 417.38°C, and a melting point of 156.65°C .Scientific Research Applications
Anticancer and Antibacterial Applications
Naphthalimide compounds, including derivatives of naphthalene structures like the one , have shown extensive potentiality in medicinal applications. Their large conjugated planar structure allows for interactions with biological molecules, exhibiting potential as anticancer, antibacterial, antifungal, and antiviral agents. Some naphthalimide derivatives have entered clinical trials for cancer treatment, highlighting their importance in developing potential drugs for various diseases (Gong, Addla, Lv, & Zhou, 2016).
Diagnostic and Imaging Agents
Naphthalimide-based compounds serve as artificial ion receptors, fluorescent probes, and cell imaging agents. They are instrumental in detecting ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties. This underscores the versatility of naphthalene derivatives in biologically relevant species detection and imaging (Gong, Addla, Lv, & Zhou, 2016).
Environmental Research
Research on naphthalene derivatives extends into environmental science, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs). Microbial degradation of PAHs, including naphthalene and its derivatives, is a major mechanism for ecological recovery of contaminated sites. Understanding the microbial catabolism of these compounds is crucial for developing methods to enhance bioremediation of PAH-contaminated environments (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).
Electronic and Photophysical Applications
The study of naphthalene derivatives has also found relevance in electronic and photophysical applications, including the development of n-type semiconductors, sensors, and materials for energy storage. The structural versatility of naphthalene-based compounds allows for their use in diverse technological applications, emphasizing the intersection of organic chemistry and materials science (Segura, Juárez, Ramos, & Seoane, 2015).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one involves the condensation of 2-naphthol with 2,4-dimethylphenylhydrazine followed by deuteration of the resulting product.", "Starting Materials": [ "2-naphthol", "2,4-dimethylphenylhydrazine", "deuterium oxide", "sodium deuteroxide", "acetic anhydride", "sodium acetate", "sodium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthol (1.0 g, 7.2 mmol) and 2,4-dimethylphenylhydrazine (1.5 g, 10.8 mmol) in acetic anhydride (10 mL) and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (50 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in deuterium oxide (10 mL) and add sodium deuteroxide (0.5 g, 7.2 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding acetic acid (1 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (50 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Recrystallize the yellow solid from ethyl acetate to obtain (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one as a yellow solid (yield: 60%)." ] } | |
CAS No. |
1014689-15-6 |
Molecular Formula |
C18H16N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3/i3D,4D,5D,6D,8D,10D |
InChI Key |
JBTHDAVBDKKSRW-ONKFGEBXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=C(C=C(C=C3)C)C)O)[2H])[2H])[2H])[2H] |
SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C |
Color/Form |
Red needles Brown-red crystals; red needles |
melting_point |
166 °C |
physical_description |
C.i. solvent orange 7 appears as red crystals. Insoluble in water. Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline] |
solubility |
Insoluble in water; sol in ethanol, acetone and benzene Soluble in ethe |
vapor_pressure |
0.00000001 [mmHg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


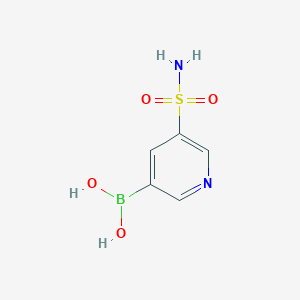
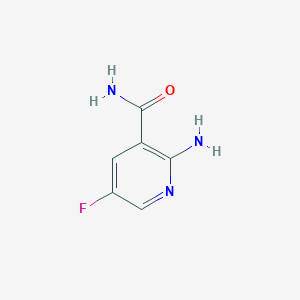

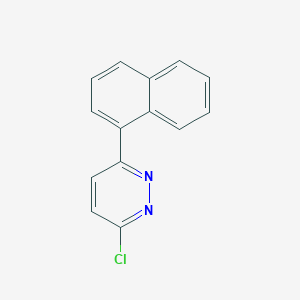


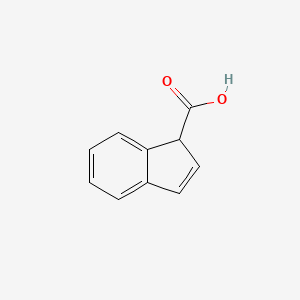
![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)
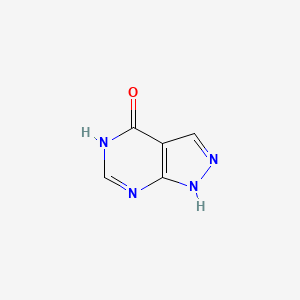


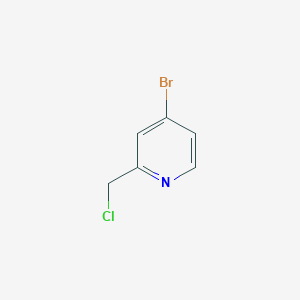
![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)

